Product packaging for 3-Methoxydiphenylamine(Cat. No.:CAS No. 101-16-6)

3-Methoxydiphenylamine

Cat. No.: B094031
CAS No.: 101-16-6
M. Wt: 199.25 g/mol
InChI Key: MKASXAGBWHIGCF-UHFFFAOYSA-N
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Description

Contextualization within Diarylamine Chemistry and Derivatives

Diarylamines are a class of organic compounds that feature two aryl groups attached to a nitrogen atom. This structural motif is a privileged structure in numerous pharmaceuticals, biologically active compounds, and functional materials. nih.govacs.org The synthesis of diarylamines has been a subject of intense research, with methods ranging from traditional Ullmann condensations to modern palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.orgacs.orgorganic-chemistry.org

The Ullmann condensation, a classic method, involves the copper-catalyzed reaction of an aryl halide with an amine. wikipedia.orgsynarchive.com While effective, it often requires harsh reaction conditions. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has provided a more versatile and milder route to a wide array of diarylamines. acs.orgacs.orgnih.gov This reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. acs.org

3-Methoxydiphenylamine itself can be synthesized through these methods, for instance, by the coupling of 3-bromoanisole (B1666278) with aniline (B41778). orgsyn.orgoriprobe.com The presence of the methoxy (B1213986) group on one of the phenyl rings introduces an electronic asymmetry that influences the reactivity and properties of the molecule, making it a valuable synthon for more complex diarylamine derivatives.

Academic Significance and Research Relevance of this compound

The academic significance of this compound stems from its utility as a precursor in the synthesis of a variety of more complex molecules. It serves as a key intermediate in the production of dyes and pigments. lookchem.comscbt.com For example, it is used to synthesize this compound-4-diazonium salts, which are important in the dye industry. lookchem.comjlu.edu.cn

Furthermore, the electronic properties imparted by the methoxy group make this compound and its derivatives subjects of interest in materials science. cymitquimica.com The methoxy group is an electron-donating group, which can influence the photophysical and electrochemical properties of molecules incorporating this moiety. This has led to research into its potential applications in organic electronics, such as in the development of hole-transporting materials for perovskite solar cells. nih.govacs.orgresearchgate.netnih.gov

Overview of Key Research Areas and Methodological Approaches

Current research involving this compound is diverse and spans several key areas:

Organic Synthesis: Researchers continue to explore more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the optimization of existing catalytic systems like the Buchwald-Hartwig amination and the development of novel synthetic strategies. rsc.org For instance, studies have investigated the use of different ligands and catalysts to improve reaction yields and conditions. acs.orgnih.gov

Materials Science: A significant area of research is the incorporation of the this compound motif into larger molecular architectures for applications in organic electronics. This involves synthesizing polymers and small molecules containing this unit and studying their properties, such as charge mobility and energy levels, for use in devices like perovskite solar cells. nih.govacs.orgresearchgate.net

Medicinal Chemistry: While direct applications are less common, the diarylamine core is prevalent in many biologically active compounds. The synthesis of derivatives of this compound could lead to the discovery of new compounds with potential therapeutic properties.

Methodological approaches in these research areas are varied. In synthetic chemistry, techniques like palladium-catalyzed cross-coupling, Ullmann condensation, and other C-N bond formation reactions are prevalent. acs.orgacs.orgsu.sersc.org In materials science, researchers employ a range of spectroscopic and electrochemical techniques to characterize the properties of new materials derived from this compound.

Below is a table summarizing some of the key properties of this compound:

PropertyValueReference
CAS Number101-16-6 cymitquimica.comlookchem.comsigmaaldrich.com
Molecular FormulaC13H13NO cymitquimica.comlookchem.comscbt.com
Molecular Weight199.25 g/mol lookchem.comscbt.comsigmaaldrich.com
AppearanceWhite to brown powder or crystals lookchem.comsigmaaldrich.com
Melting Point72-74 °C lookchem.comsigmaaldrich.com
Boiling Point160 °C at 2 mmHg lookchem.com
Flash Point132 °C lookchem.com
Density1.11 g/cm³ lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B094031 3-Methoxydiphenylamine CAS No. 101-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKASXAGBWHIGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143614
Record name N-Phenyl-m-anisidine
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-16-6
Record name 3-Methoxydiphenylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-m-anisidine
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Record name N-Phenyl-m-anisidine
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Record name N-phenyl-m-anisidine
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Synthetic Methodologies and Chemical Transformations of 3 Methoxydiphenylamine

Advanced Synthetic Routes to 3-Methoxydiphenylamine and its Analogues

The synthesis of this compound (3-MDPA) and its related structures is primarily achieved through modern catalytic cross-coupling reactions, which are instrumental in forming the key C-N diarylamine bond.

Catalytic Cross-Coupling Reactions for C-N Bond Formation

The construction of the diarylamine core of 3-MDPA relies heavily on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann coupling reactions are prominent methods for forming the requisite C-N bond. organic-chemistry.orgresearchgate.net

The Buchwald-Hartwig amination, which utilizes a palladium catalyst, is a versatile method for coupling aryl halides or triflates with primary or secondary amines. organic-chemistry.org This reaction has been successfully applied in the synthesis of complex molecules containing the methoxydiphenylamine moiety. For instance, it was employed in the synthesis of branched carbazole (B46965) derivatives incorporating 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole. nih.govacs.org However, the efficiency of the Buchwald-Hartwig reaction can be sensitive to other functional groups present in the substrates. Attempts to perform this coupling with a molecule containing a free hydroxyl group have been reported to fail, likely due to the passivation of the catalyst by the hydroxyl group. nih.govacs.org

A more traditional yet effective method is the Ullmann condensation. An improved synthesis of 3-MDPA has been reported using m-bromoanisole and aniline (B41778) as starting materials. This reaction is carried out in the presence of anhydrous potassium carbonate and copper powder as the catalyst. oriprobe.com The process involves the formylation of aniline, followed by condensation with m-bromoanisole. oriprobe.com

More advanced strategies, such as photoredox-mediated hydrogen atom transfer (HAT) combined with nickel catalysis, represent the cutting edge of C-H arylation and offer new pathways for C-N bond formation. nih.gov These methods utilize light to generate reactive radical intermediates, enabling the coupling of sp³ C-H bonds as native functional groups. nih.gov

Regioselective Functionalization Strategies

Regioselectivity is a critical aspect when synthesizing or further modifying substituted diphenylamines. The inherent directing effects of the substituents on the aromatic rings govern the position of subsequent chemical transformations. In this compound, the methoxy (B1213986) group on one ring and the secondary amine bridge influence the electronic distribution and steric accessibility of various positions.

Recent research has demonstrated the feasibility of regioselective electrooxidative annulation reactions involving diphenylamine (B1679370) derivatives. For example, a mild and direct electrooxidative [3+2] annulation between indoles and 4-methoxydiphenylamine (an isomer of 3-MDPA) has been achieved. acs.org This reaction proceeds without the need for a metal catalyst or external oxidant and yields functionalized indolo[2,3-b]indoles with high regioselectivity. acs.org Density functional theory (DFT) calculations suggest the mechanism involves the coupling between the C-3 site of the indole (B1671886) radical cation and the C-2 site of the 4-methoxydiphenylamine radical cation, with the high regioselectivity being determined by the energy barrier of the subsequent intramolecular cyclization. acs.org Such studies highlight how electronic and steric factors can be exploited to achieve highly selective functionalization of the diphenylamine scaffold.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and efficiency of synthetic routes. Studies on the synthesis of analogues of 3-MDPA provide valuable insights into this process. For the synthesis of 2-methyl-4-methoxydiphenylamine (MMDPA), an intermediate for heat-sensitive dyestuffs, a detailed optimization study was conducted. osti.govkoreascience.kr The reaction involved the catalytic condensation of 2-methyl-4-methoxyaniline (MMA) and cyclohexanone (B45756), coupled with a hydrogen transfer reaction using 3-methyl-4-nitroanisole (B181090) (MNA) as a hydrogen acceptor. osti.govkoreascience.kr

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Methyl-4-methoxydiphenylamine (MMDPA)

Parameter Optimal Condition Role/Observation Reference
Reactants MMA, MNA, Cyclohexanone MMA is the aniline source; MNA acts as a hydrogen acceptor. osti.gov, koreascience.kr
Molar Ratio MMA : MNA : Cyclohexanone = 1 : 2 : 150 Excess cyclohexanone promotes the initial condensation. osti.gov, koreascience.kr
Catalyst 5 wt % Pd/C Heterogeneous catalyst for dehydrogenation and hydrogen transfer. osti.gov, koreascience.kr
Solvent Xylene Provides the necessary high reaction temperature. osti.gov, koreascience.kr
Temperature 160 °C Optimal temperature for the reaction cascade. osti.gov, koreascience.kr
Reaction Time 8–10 hours Time required to achieve maximum yield. osti.gov, koreascience.kr

| Yield | 90 mole % | High yield achieved under optimized conditions. | osti.gov, koreascience.kr |

This interactive table summarizes the optimized conditions for the synthesis of an analogue of this compound, highlighting the key parameters that influence the reaction outcome.

Polymerization Studies of this compound

This compound can undergo polymerization to form electroactive polymers, which have potential applications in conductive materials and controlled-release systems. ingentaconnect.comresearchgate.net

Electrochemical Polymerization Pathways

Electrochemical methods provide a direct route to synthesize polymer films on electrode surfaces. Studies have reported the synthesis of poly(this compound), noting that the polymer forms primarily through C-C coupling between the phenyl rings of the monomer units. ingentaconnect.compsu.edu The electrochemical polymerization of the parent compound, diphenylamine (DPA), has been studied extensively and serves as a model for its derivatives. psu.edudntb.gov.ua The process typically involves cycling the potential of an electrode immersed in a solution containing the monomer and a supporting electrolyte. psu.edu

The resulting polymer, poly(this compound), is a conductive material that can be used in various applications. For example, a composite hydrogel of this polymer with crosslinked pectin (B1162225) has been investigated for the electrically controlled release of ibuprofen. researchgate.net The release is triggered by the oxidation or reduction of the polymer backbone upon electrical stimulation. researchgate.net

Mechanistic Investigations of Electro-oxidative Polymerization

The mechanism of the electro-oxidative polymerization of diphenylamine and its derivatives is a multi-step process that begins with the oxidation of the monomer. researchgate.netscispace.com

Key Mechanistic Steps:

Monomer Oxidation: The process is initiated by the one-electron oxidation of the diphenylamine monomer at the anode surface to form a cation radical (DPA+•). psu.edumdpi.com This is generally considered the rate-determining step. scispace.com

Deprotonation and Radical Formation: The cation radical undergoes deprotonation to yield a neutral DPA radical. psu.edu

Radical Coupling (Dimerization): Two DPA radicals then combine to form a dimer. Studies on diphenylamine indicate that this coupling predominantly occurs between the para-positions of the phenyl rings, leading to a 4,4'-phenyl-phenyl linkage. psu.eduresearchgate.net This C-C coupling is the primary mode of chain propagation. ingentaconnect.com

Chain Propagation: The resulting dimer can be further oxidized, allowing for subsequent coupling with other radicals or monomers, leading to the growth of the polymer chain.

Polymer Oxidation: The synthesized neutral polymer (leucoemeraldine form) is electroactive and can be reversibly oxidized to its conductive forms. Upon oxidation, the polymer chain develops polaronic (diphenosemiquinoneimine) and bipolaronic (diphenoquinonediimine) sequences, which are responsible for its electrical conductivity. psu.edu

A kinetic study of diphenylamine polymerization revealed that the degree of oxidation of the intermediate species plays a crucial role in the polyrecombination process. researchgate.net The structure of the monomer and the stability of the resulting radical cations are key factors that influence the polymerization pathway and the molecular mass of the final polymer. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation Role/Mention
This compound 3-MDPA Main subject of the article
Aniline Starting material for synthesis
m-Bromoanisole Starting material for synthesis
Potassium Carbonate Reagent in Ullmann coupling
Copper Catalyst in Ullmann coupling
Palladium Catalyst in Buchwald-Hartwig coupling
3,6-bis(4,4′-dimethoxydiphenylamino)carbazole Analogue synthesized via Buchwald-Hartwig
4-Methoxydiphenylamine Isomeric analogue used in regioselective studies
Indole Reactant in annulation reaction
2-Methyl-4-methoxydiphenylamine MMDPA Analogue with optimized synthesis
2-Methyl-4-methoxyaniline MMA Starting material for MMDPA synthesis
Cyclohexanone Reactant in MMDPA synthesis
3-Methyl-4-nitroanisole MNA Hydrogen acceptor in MMDPA synthesis
Xylene Solvent in MMDPA synthesis
Diphenylamine DPA Parent compound for polymerization studies
Ibuprofen Drug used in release study with poly(3-MDPA)
Pectin Component of composite hydrogel
Formation and Characterization of Conductive Poly(this compound)

The synthesis of conductive poly(this compound) (P(3-MeODPA)) is achieved through oxidative polymerization, a process that links monomer units together to form a conjugated polymer backbone responsible for its electrical properties. This polymerization can be initiated either chemically or electrochemically, leading to polymers with distinct characteristics. researchgate.netingentaconnect.com

The resulting P(3-MeODPA) is characterized by a range of analytical techniques to determine its structure, morphology, thermal stability, and electrical conductivity. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the polymer structure, identifying characteristic vibrational bands associated with the monomer units and their linkages. For instance, studies on copolymers of diphenylamine (DPA) have used FTIR to track the incorporation of different monomer units into the polymer chain. ingentaconnect.com Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the polymer, which are indicative of its conjugation length and oxidation state. semanticscholar.org

The morphology of the polymer, which significantly impacts its properties, is often investigated using scanning electron microscopy (SEM). Research has shown that P(3-MeODPA) can exhibit a dense, fibrous morphology. researchgate.net Thermal properties are assessed using thermogravimetric analysis (TGA), which provides information on the polymer's stability at elevated temperatures. researchgate.net

A crucial characteristic of P(3-MeODPA) is its electrical conductivity. This property is typically measured using a four-point probe technique on polymer films. The conductivity is highly dependent on the synthesis conditions and the presence of a doping agent, which introduces charge carriers into the polymer matrix. ingentaconnect.com For example, P(3-MeODPA) has been successfully synthesized and embedded into pectin hydrogels to create conductive blends for specialized applications. researchgate.net These free-standing polymer films can be doped and undoped by immersion in acidic or alkaline media, respectively, allowing for reversible control over their conductivity. researchgate.net

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization is a prevalent method for synthesizing P(3-MeODPA). This technique involves the use of a chemical oxidizing agent to initiate the polymerization of the this compound monomer in a suitable solvent system. The process is valued for its scalability and the ability to produce bulk quantities of the polymer. paperpublications.org

The reaction typically proceeds by dissolving the monomer in an acidic medium, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to protonate the amine groups, making them more susceptible to oxidation. ingentaconnect.comresearchgate.net An oxidizing agent is then introduced to the solution to initiate the reaction. The choice of oxidant and the reaction conditions, including temperature, monomer concentration, and the nature of the solvent, are critical variables that dictate the final properties of the polymer. researchgate.net

For instance, a common procedure involves preparing a cooled solution of the monomer in an acid and then adding a pre-cooled solution of the oxidizing agent dropwise with constant stirring. ingentaconnect.com This controlled addition helps to manage the exothermic nature of the reaction and promotes the formation of a more ordered polymer structure. After a designated reaction period, the polymer product precipitates from the solution and is collected by filtration, followed by washing to remove unreacted monomer, oxidant, and byproducts.

The characteristics of the resulting P(3-MeODPA) are profoundly influenced by the choice of oxidizing agent and the specific reaction environment. Different oxidants possess varying redox potentials, which affect the rate of polymerization and the structure of the resulting polymer, including its molecular weight, morphology, and ultimately, its electrical conductivity.

Commonly used oxidizing agents for this type of polymerization include persulfates, such as ammonium (B1175870) persulfate (APS) or potassium peroxydisulfate (B1198043) (PDS), and metallic salts like ferric chloride (FeCl₃). ingentaconnect.comresearchgate.net The concentration and the molar ratio of the oxidant to the monomer are key parameters. A higher oxidant-to-monomer ratio can lead to a higher degree of oxidation and potentially higher conductivity, but it can also cause over-oxidation and chain degradation, resulting in lower molecular weight and diminished mechanical properties.

The reaction medium also plays a pivotal role. The type and concentration of the acid used not only facilitate the dissolution of the monomer but also act as a doping agent for the resulting polymer. For example, polymerization in sulfuric acid solutions has been extensively studied for diphenylamine and its derivatives. researchgate.netingentaconnect.com The temperature of the reaction is another critical factor; lower temperatures (e.g., below 5°C) are often preferred to slow down the reaction rate, which can lead to higher molecular weight polymers with a more regular chain structure. ingentaconnect.com

The table below summarizes findings on how different synthesis conditions can affect the properties of conductive polymers derived from diphenylamine and similar aromatic amines.

ParameterVariationEffect on Polymer Characteristics
Oxidizing Agent Stronger oxidants (e.g., APS) vs. weaker oxidantsAffects polymerization rate, molecular weight, and degree of oxidation.
Oxidant/Monomer Ratio Increasing the ratioCan increase yield and conductivity up to a point, beyond which over-oxidation may occur.
Acid Medium Different acids (e.g., H₂SO₄, HCl) and concentrationsInfluences polymer solubility, doping level, and conductivity.
Temperature Lowering the reaction temperatureOften leads to higher molecular weight and more ordered polymer structure.

Derivatization Chemistry of this compound

The chemical structure of this compound allows for various derivatization reactions, enabling the synthesis of new molecules with tailored properties for specific applications. These modifications can target the aromatic rings or the secondary amine group, leading to enhanced chemical functionality. nih.govjfda-online.com

Synthesis of Diazonium Salts and Their Reactivity Profiles

A significant derivatization pathway for this compound involves the formation of diazonium salts. These are typically synthesized by treating an acidic solution of the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂), at low temperatures. Specifically, this compound-4-diazonium salts are created through this process. jlu.edu.cnresearchgate.net The resulting diazonium salt, such as this compound-4-diazonium sulfate, is a highly reactive intermediate. cymitquimica.com

Diazonium salts are versatile precursors in organic synthesis due to the excellent leaving group ability of dinitrogen gas (N₂). They can undergo a wide range of transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with halides (–Cl, –Br) or cyano (–CN) groups using copper(I) salts.

Schiemann Reaction: Replacement with fluorine (–F) using fluoroboric acid (HBF₄).

Gomberg-Bachmann Reaction: Arylation reactions to form biaryl compounds.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes, which are highly colored compounds.

The synthesis of this compound-4-diazonium salts and their subsequent conversion into corresponding diazoresins have been reported, highlighting their utility in industrial applications like dyes and stains. researchgate.netlookchem.com The stability and reactivity of these salts are influenced by the counter-ion present in the structure. researchgate.netcymitquimica.com

Controlled Derivatization for Enhanced Chemical Functionality

Beyond diazonium chemistry, controlled derivatization of this compound can be used to introduce a variety of functional groups, thereby enhancing its chemical utility. nih.gov These derivatizations aim to modify the molecule's electronic properties, solubility, or ability to coordinate with other chemical species.

Methods for derivatization can include:

Electrophilic Aromatic Substitution: The electron-rich aromatic rings are susceptible to reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. The positions of substitution are directed by the existing methoxy and phenylamino (B1219803) groups. For example, nitrated and hydroxylated derivatives of diphenylamine have been identified and studied. researchgate.net

N-Alkylation/Arylation: The hydrogen on the secondary amine can be replaced with alkyl or other aryl groups through reactions like the Buchwald-Hartwig amination, creating tertiary amines with different steric and electronic properties. electronicsandbooks.com

Acylation: Reaction with acyl chlorides or anhydrides can convert the secondary amine into an amide. This transformation alters the electronic nature of the nitrogen atom, making it less basic and changing its directing effect in electrophilic aromatic substitution. jfda-online.com

These derivatization strategies significantly broaden the scope of this compound, transforming it from a simple monomer into a versatile building block for the synthesis of complex organic molecules, dyes, and functional materials. nih.govlookchem.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxydiphenylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 3-Methoxydiphenylamine provides crucial information about the disposition of protons on its aromatic rings and methoxy (B1213986) group. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the aromatic protons resonate in the downfield region, generally between δ 6.4 and 7.3 ppm, characteristic of protons attached to benzene (B151609) rings. The methoxy group protons appear as a sharp singlet further upfield.

A representative ¹H NMR data set for this compound is detailed in the interactive table below. The complex splitting patterns in the aromatic region arise from spin-spin coupling between adjacent protons, which can be elucidated through two-dimensional NMR techniques. The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Assignment Chemical Shift (ppm)
Aromatic Protons 7.252
Aromatic Protons 7.148
Aromatic Protons 7.072
Aromatic Protons 6.928
Aromatic Protons 6.64
Aromatic Protons 6.62
Aromatic Protons 6.471
N-H Proton 5.69
Methoxy Protons 3.752

Data recorded in CDCl₃ at 400 MHz.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Aromatic carbons typically resonate in the range of δ 100-150 ppm. The carbon atom attached to the electron-donating methoxy group is expected to be shielded and appear at a relatively upfield position compared to the other aromatic carbons. Conversely, the carbon atoms attached to the nitrogen will be influenced by its electronegativity. The methoxy carbon itself will appear as a distinct signal in the aliphatic region, typically around δ 55 ppm. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibration of the secondary amine typically appears as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-O stretching of the methoxy group gives rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ range.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C bond of the methoxy group is also expected to be Raman active. While detailed experimental IR and Raman spectra with full assignments for this compound are not widely published, data from related compounds like 3-methoxyaniline and diphenylamine (B1679370) derivatives can provide a basis for interpretation. youtube.comresearchgate.net

High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways under ionization.

For this compound (C₁₃H₁₃NO), the calculated exact mass is 199.0997 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) very close to this value, confirming the elemental formula.

The fragmentation of this compound upon electron ionization would likely involve several key pathways. A common fragmentation for aromatic amines is the loss of a hydrogen atom to form a stable [M-H]⁺ ion. Cleavage of the C-N bond can lead to the formation of fragments corresponding to the phenyl and methoxyphenyl moieties. The methoxy group can also undergo fragmentation, for example, through the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a formaldehyde (B43269) molecule (CH₂O) to give an [M-30]⁺ fragment. A mass spectrum of this compound shows a prominent molecular ion peak at m/z 199, confirming its molecular weight. nist.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to conjugation and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) Spectroelectrochemical Studies for Redox Processes

UV-Vis spectroelectrochemistry is a powerful technique for studying the electronic properties of molecules as they undergo redox reactions. For derivatives of this compound, this technique can be used to monitor the changes in the electronic absorption spectrum upon oxidation or reduction.

Studies on related diphenylamine and aniline (B41778) derivatives have shown that these compounds can be electrochemically oxidized to form radical cations and subsequently undergo coupling reactions to form polymers. chemicalbook.com During these processes, new absorption bands appear in the UV-Vis spectrum, corresponding to the formation of these new species. For instance, the oxidation of diphenylamine often leads to the formation of a benzidine-type dimer, which has a distinct absorption profile. The presence of the electron-donating methoxy group in this compound is expected to lower its oxidation potential compared to unsubstituted diphenylamine and influence the stability and electronic properties of the resulting radical cation and any subsequent products.

In Situ Analysis of Electrochemical Reaction Intermediates

The study of electrochemical reactions often involves transient species that are difficult to isolate. In situ analytical techniques allow for the characterization of these intermediates as they are generated at the electrode surface. For derivatives of this compound, such as copolymers of diphenylamine and ortho-methoxy aniline, UV-visible spectroelectrochemistry is a powerful tool. nih.gov This method combines electrochemical techniques with UV-visible spectroscopy to monitor the formation and decay of intermediates in real-time.

During the electropolymerization of related compounds, specific intermediate species can be identified by their unique absorption spectra. nih.gov A technique known as derivative cyclic voltabsorptogram (DCVA) can be employed to confirm the intermediates generated during the reaction by analyzing the rate of change of absorbance at specific wavelengths. nih.gov

While direct studies on this compound are not extensively detailed, the electrochemical oxidation of substituted diphenylamines is known to proceed via the formation of radical cations and dications. Techniques such as in situ electrochemical Electron Spin Resonance (ESR) spectroscopy have been effectively used to study the anodic oxidation of similar compounds, like p-aminodiphenylamine, providing direct evidence for the formation of radical intermediates. acs.org The electrochemical behavior of this compound is expected to involve similar transient species, which are critical to understanding its reaction mechanisms, such as polymerization or degradation.

The following table summarizes potential intermediates in the electrochemical reactions of this compound and the in situ techniques used for their characterization, based on studies of analogous compounds.

Potential Intermediate Spectroscopic Detection Method Key Findings/Observations
Radical CationIn Situ UV-Visible Spectroelectrochemistry, In Situ Electrochemical ESRCharacterized by distinct absorption bands in the visible region; ESR provides direct evidence of the unpaired electron. nih.govacs.org
DicationIn Situ UV-Visible SpectroelectrochemistryTypically exhibits different absorption characteristics compared to the radical cation, allowing for differentiation. nih.gov
Neutral RadicalIn Situ Electrochemical ESRMay be formed through deprotonation of the radical cation, detectable by its specific ESR spectrum.
Dimer Radical CationIn Situ UV-Visible Spectroelectrochemistry, DCVAOften an initial step in polymerization, identified by new absorption bands corresponding to the larger conjugated system. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This analysis is essential for verifying the empirical formula of a newly synthesized compound or confirming the purity and stoichiometric integrity of an existing one, such as this compound. The experimentally determined percentages of each element are compared against the theoretical values calculated from the compound's molecular formula.

For this compound, the molecular formula is C₁₃H₁₃NO. nist.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. This verification is a standard and critical step in the characterization of synthesized derivatives to ensure the correct product has been obtained. researchgate.netmdpi.com

The table below presents the theoretical elemental composition of this compound. An experimental analysis of a pure sample is expected to yield results that are in close agreement (typically within ±0.4%) with these theoretical values.

Element Symbol Theoretical Percentage (%) Expected Experimental Range (%)
CarbonC78.3677.96 - 78.76
HydrogenH6.586.18 - 6.98
NitrogenN7.036.63 - 7.43
OxygenO8.037.63 - 8.43

Mechanistic Investigations and Reaction Dynamics of 3 Methoxydiphenylamine

Elucidation of Reaction Mechanisms in Catalytic Processes

Cross-dehydrogenative coupling (CDC) represents a powerful strategy in organic synthesis, enabling the formation of carbon-carbon or carbon-heteroatom bonds by combining two C-H bonds, typically with the aid of a metallic catalyst. These reactions are highly atom-economical as they avoid the pre-functionalization of substrates. The general mechanism often involves steps such as C-H activation/cleavage, oxidative addition, and reductive elimination at the metal center. While extensive research has been conducted on the mechanisms of CDC reactions for a variety of substrates, specific mechanistic pathways detailing the role of 3-methoxydiphenylamine in such catalytic cycles are not extensively detailed in the available literature.

The position of the methoxy (B1213986) substituent on the diphenylamine (B1679370) framework exerts a profound influence on the reactivity of the molecule, particularly in reactions involving radical cation intermediates. Studies comparing this compound with its 4-methoxy positional isomer reveal significant differences in both the stability and the subsequent reaction pathways of their respective radical cations.

Using an electron-transfer stopped-flow method, it has been demonstrated that the 4-methoxydiphenylamine radical cation (pMeO-DPA•+) is remarkably stable in acetonitrile. In stark contrast, the this compound radical cation (mMeO-DPA•+) is highly transient and reacts too rapidly to be observed using the same stopped-flow technique. This heightened reactivity of the 3-methoxy isomer is attributed to a rapid intramolecular cyclization reaction that occurs shortly after the radical cation is generated. This behavior is similar to that observed for the 3-methyl-diphenylamine radical cation, suggesting that substitution at the meta-position significantly alters the reaction pathways compared to the parent diphenylamine radical cation, which primarily forms a benzidine dimer. researchgate.net The electron-donating methoxy group at the para-position in 4-methoxydiphenylamine can effectively stabilize the radical cation through resonance, delocalizing the positive charge and spin density across the molecule. In the 3-methoxy isomer, this resonance stabilization is less effective, leading to a more localized and highly reactive radical cation that readily undergoes subsequent reactions like cyclization.

Table 1: Comparative Reactivity of Methoxydiphenylamine Radical Cation Isomers
CompoundIntermediateObserved Stability (in Acetonitrile)Primary Reaction PathwayReference
This compoundmMeO-DPA•+Very low (too fast to be observed by stopped-flow)Rapid Intramolecular Cyclization researchgate.net
4-MethoxydiphenylaminepMeO-DPA•+Very stableStable Radical Cation researchgate.net

The control of stereochemistry and regiochemistry is a fundamental aspect of modern synthetic chemistry. In transformations involving substituted diphenylamines, regioselectivity is dictated by the electronic and steric properties of both the substituent and the reacting partner, which direct the reaction to a specific position on the aromatic rings. Stereochemical control becomes relevant when chiral centers are formed during a reaction. Despite the importance of these concepts, specific studies detailing the stereochemical outcomes or the factors governing regiochemical control in transformations of this compound are not prominently featured in the reviewed scientific literature.

Mechanistic Pathways in Cross-Dehydrogenative Coupling Reactions

Understanding Electrochemical Oxidation Pathways

Electrochemical methods provide a powerful tool for studying the oxidation pathways of organic molecules. By controlling the applied potential, specific electron-transfer events can be initiated, allowing for the generation and study of reactive intermediates.

As established in comparative studies, the radical cation of this compound (mMeO-DPA•+) is a highly reactive, short-lived intermediate. researchgate.net Its existence is inferred from the products of the reaction, such as cyclized compounds, rather than by direct observation under typical electrochemical conditions. Techniques like transient absorption spectroscopy are often employed to detect such fleeting species. strath.ac.uk The significant difference in stability compared to the 4-methoxy isomer highlights the critical role of substituent position in dictating the electronic structure and subsequent fate of the radical cation. researchgate.net While the 4-methoxy group provides substantial resonance stabilization, the 3-methoxy group does not offer the same degree of delocalization to the nitrogen-centered radical cation, leading to its rapid consumption through alternative reaction channels.

Electrochemical oxidation can lead to the polymerization of diphenylamine and its derivatives, forming electroactive polymer films. The kinetics of this process involve an initiation step, where monomer radical cations are formed, followed by propagation steps, where these radicals couple to form dimers, trimers, and ultimately the polymer chain.

Kinetic studies of such electropolymerization reactions typically involve monitoring the rate of polymer film growth under varying conditions (e.g., monomer concentration, applied potential, temperature) to determine the reaction order with respect to each component and to deduce a rate law. For example, studies on the copolymerization of the parent diphenylamine (DPA) have established growth equations that relate the charge associated with film deposition to the monomer concentrations and the number of potential cycles. researchgate.net However, specific kinetic data, including rate constants for the initiation and propagation steps of the electrochemical polymerization of this compound, are not available in the surveyed literature.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for investigating the mechanistic details and reaction dynamics of complex organic molecules like this compound. These methods allow for the exploration of electronic structures, reaction pathways, and the properties of transient species that are often difficult to study experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecular systems, offering a favorable balance between computational cost and accuracy. arxiv.org For molecules such as this compound, DFT calculations provide fundamental insights into the distribution of electrons and the nature of molecular orbitals, which are key determinants of chemical reactivity.

DFT calculations are routinely used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. researchgate.net The process involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common combinations for organic molecules include the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311+G**. nih.govnih.gov

From a single DFT calculation, several key electronic properties can be extracted to predict reactivity:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.govresearchgate.net For substituted triphenylamines, the introduction of electron-withdrawing or -donating groups has been shown to significantly alter the LUMO and HOMO levels, thereby tuning the electronic and optical properties of the molecule. nih.govresearchgate.net

Electron Density and Electrostatic Potential: DFT can generate maps of electron density and electrostatic potential. researchgate.net These maps visualize the electron-rich and electron-poor regions of a molecule, identifying potential sites for nucleophilic or electrophilic attack. For this compound, the nitrogen atom and the methoxy-substituted ring are expected to be electron-rich regions.

Conceptual DFT Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity. researchgate.net

The table below presents typical electronic properties that can be determined for substituted diphenylamines using DFT calculations.

Calculated PropertyDescriptionTypical Application in Reactivity Prediction
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Predicts susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical stability and electronic transitions.A smaller gap suggests higher reactivity and easier electronic excitation.
Mulliken Atomic Charges A measure of the partial atomic charges on each atom in the molecule.Identifies specific atoms that are electrophilic or nucleophilic.
Electrostatic Potential Map A 3D map of the electrostatic potential on the electron density surface.Visually identifies sites for intermolecular interactions and reactions.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

While DFT calculations on stable molecules provide a static picture of reactivity, quantum chemical modeling can be extended to map entire reaction pathways, including the characterization of short-lived reaction intermediates and transition states. stanford.edu This approach is vital for elucidating complex reaction mechanisms at the molecular level.

The process involves exploring the potential energy surface (PES) of a reacting system to identify stationary points, which include reactants, products, intermediates, and transition states. By calculating the energies of these species, a reaction energy profile can be constructed, revealing the activation energies (energy barriers) for each step.

For aromatic amines like this compound, a critical area of investigation is their metabolic activation, which can lead to the formation of highly reactive intermediates. nih.gov Theoretical studies have shown that the metabolism of aromatic amines can result in the formation of nitrenium ions (ArNH⁺), which are potent electrophiles capable of reacting with biological nucleophiles. nih.gov

Quantum chemical modeling can be used to investigate such pathways by:

Proposing a Mechanism: A plausible reaction mechanism is hypothesized, for instance, the N-hydroxylation of the amine followed by the formation of a nitrenium ion.

Locating Transition States: Computational algorithms are used to find the precise geometry of the transition state connecting the reactant and the intermediate (or product).

Calculating Activation Barriers: The energy difference between the transition state and the reactant defines the activation barrier. A lower barrier indicates a faster reaction rate. nih.gov

Characterizing Intermediates: The geometry and electronic structure of any intermediates, such as the nitrenium ion derived from this compound, are calculated to understand their stability and subsequent reactivity.

Theoretical investigations into the reactions of nitrenium ions with nucleobases like guanine have demonstrated that the calculations can predict activation barriers that correspond well with experimentally observed reaction rates. nih.gov Such studies are crucial for understanding the potential genotoxicity of aromatic amines.

The following table illustrates a hypothetical reaction coordinate for a single step in a reaction involving an aromatic amine, with representative energy values that can be determined through quantum chemical modeling.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant (R) The starting material(s) in a stable energy minimum. For example, an N-hydroxy-diphenylamine.0.0
Transition State (TS) The highest energy point along the reaction coordinate connecting R and I. Its structure is intermediate between them.+15.0
Intermediate (I) A short-lived species in a local energy minimum. For example, a diphenylamino nitrenium ion.+5.0

Advanced Applications in Materials Science and Chemical Biology of 3 Methoxydiphenylamine Derivatives

Perovskite Solar Cell (PSC) Hole Transporting Materials (HTMs)

Rational Molecular Design Principles for 3-Methoxydiphenylamine-Substituted Carbazole (B46965) HTMs

The strategic design of HTMs at the molecular level is critical for optimizing PSC performance. Researchers have focused on incorporating this compound moieties into larger molecular structures, such as carbazole-based frameworks, to enhance their properties.

The molecular architecture, particularly the number of active peripheral arms, plays a pivotal role in the performance of HTMs. A study on branched molecules with varying numbers of 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole-based (Cz-OMeDPA) arms revealed that increasing the number of arms does not always lead to better performance.

Novel branched molecules were developed with one, two, three, or four Cz-OMeDPA arms linked by aliphatic chains. While it was hypothesized that a greater number of arms would enhance certain properties, the results showed a more complex relationship. For instance, HTMs with two (2Cz-OMeDPA) and three (3Cz-OMeDPA-OH) arms demonstrated excellent performance in PSCs, achieving efficiencies around 20%, which is comparable to the widely used standard, spiro-OMeTAD. This suggests that an optimal balance in the number of photoactive moieties is crucial for efficient device function. The study highlighted that sometimes "bigger is not always better," as factors like solubility and molecular packing also come into play.

The relationship between the molecular structure of an HTM and the resulting photovoltaic device's efficiency and stability is a key area of investigation. For this compound-substituted carbazole derivatives, specific structural features have been correlated with device outcomes.

HTMs must have high thermal stability to withstand the operating conditions of solar cells. The developed Cz-OMeDPA-based molecules exhibit high glass-transition temperatures (Tg >120 °C) and are thermally stable up to approximately 400°C, which minimizes the risk of the HTM layer crystallizing and degrading device performance over time.

The energy levels of the HTM must be well-aligned with the perovskite material to ensure efficient hole extraction. The developed branched carbazole derivatives show suitable electrochemical properties for this purpose. PSCs fabricated with the 2Cz-OMeDPA and 3Cz-OMeDPA-OH derivatives not only showed high initial power conversion efficiencies but also demonstrated slightly enhanced device stability compared to the standard spiro-OMeTAD. This indicates a strong structure-performance relationship where the branched architecture with an optimal number of methoxydiphenylamine-substituted arms contributes positively to both efficiency and longevity.

Table 1: Photovoltaic Performance of PSCs with Different HTMs

HTM Voc (V) Jsc (mA/cm²) FF (%) PCE (%)
2Cz-OMeDPA 1.09 23.3 78.4 19.9
3Cz-OMeDPA-OH 1.08 23.1 79.7 19.9
spiro-OMeTAD 1.09 23.4 78.9 20.1

Data sourced from a 2021 study on branched methoxydiphenylamine-substituted carbazole derivatives.

Optimization of Film Morphology and Interfacial Charge Transfer in PSCs

The quality of the thin film formed by the HTM and its interface with the perovskite layer are critical for efficient charge transfer. A uniform, pinhole-free HTM layer is necessary to prevent short-circuiting and ensure effective hole collection. The branched molecular design of this compound-substituted carbazole derivatives helps in the formation of amorphous (non-crystalline) films. This amorphous nature is advantageous as it leads to more isotropic charge transport and prevents the formation of grain boundaries that can trap charge carriers and hinder device performance.

The architecture of the PSCs in these studies was typically FTO/C-TiO2/SnO2/PCBM/perovskite/HTM/Au. The successful performance of devices using 2Cz-OMeDPA and 3Cz-OMeDPA-OH indicates that these materials form effective interfaces with the perovskite layer, facilitating efficient extraction of holes and blocking of electrons, which is essential for achieving high photovoltaic efficiency.

Evaluation of Charge Drift Mobility and Electrical Conductivity in HTMs

High hole mobility is a fundamental requirement for an efficient HTM, as it ensures that the photogenerated holes are quickly transported away from the perovskite interface to the electrode, which minimizes charge recombination losses.

The charge drift mobility of the branched this compound-substituted carbazole HTMs was evaluated. The highest hole-drift mobility was found to be 3.1 × 10⁻⁵ cm² V⁻¹ s⁻¹, a value that is comparable to the reference standard spiro-OMeTAD (4.1 × 10⁻⁵ cm² V⁻¹ s⁻¹). This demonstrates that the molecular design of these derivatives successfully achieves the high charge mobility necessary for top-performing PSCs. The electrical and photovoltaic properties were systematically evaluated with respect to the number of Cz-OMeDPA moieties, confirming the strong link between molecular structure and essential electrical characteristics.

Table 2: Comparison of HTM Properties

Property 2Cz-OMeDPA 3Cz-OMeDPA-OH spiro-OMeTAD
Glass Transition Temp. (Tg) 149 °C 122 °C 121 °C
Hole Drift Mobility (μ₀) 2.0 × 10⁻⁵ cm² V⁻¹ s⁻¹ 3.1 × 10⁻⁵ cm² V⁻¹ s⁻¹ 4.1 × 10⁻⁵ cm² V⁻¹ s⁻¹

Data sourced from a 2021 study on branched methoxydiphenylamine-substituted carbazole derivatives.

Conductive Polymers for Biomedical Applications

There is currently no available research data or literature detailing the specific use of this compound or its derivatives in the synthesis or application of conductive polymers for biomedical purposes. Research in this area has predominantly focused on other classes of polymers such as polypyrrole, polyaniline, and poly(3,4-ethylenedioxythiophene) (PEDOT).

Design and Fabrication of Poly(this compound)-Based Hydrogels

The development of intelligent biomaterials has led to significant interest in conductive polymer hydrogels for applications such as drug delivery and tissue engineering. Poly(this compound) (P(3-MDPA)) has been successfully incorporated into hydrogel networks to create materials that are responsive to external stimuli.

The fabrication of these composite hydrogels can be achieved through a solution casting method. In a typical synthesis, a natural polymer like pectin (B1162225) is used to form the primary hydrogel structure. This is accomplished by cross-linking the pectin chains using agents such as ferrous chloride (FeCl₂) or citric acid. The conductive polymer, P(3-MDPA), is synthesized separately and then physically embedded within the pectin hydrogel matrix. This process results in a semi-interpenetrating polymer network where the conductive P(3-MDPA) is entrapped within the cross-linked pectin structure, creating a functional, conductive hydrogel capable of encapsulating therapeutic agents. wikipedia.org

Mechanistic Studies of Electrically Controlled Drug Release Systems

Poly(this compound)-based hydrogels serve as highly effective platforms for electrically controlled drug delivery systems. The conductive nature of the embedded polymer allows the hydrogel's drug release kinetics to be modulated by an external electric field. wikipedia.org The mechanism of this controlled release is primarily driven by electrostatic interactions and changes in the diffusion properties of the hydrogel matrix.

Table 1: Effect of Electric Potential on Ibuprofen Diffusion Coefficient from Pectin Hydrogels

Hydrogel Composition Condition Enhancement Factor
FeCl₂ Cross-linked Pectin 5V Electric Field > 2x
Citric Acid Cross-linked Pectin 5V Electric Field > 2x
P(3-MDPA)/Pectin Blend 5V Electric Field Enhanced vs. Pectin alone

Role as Precursor and Intermediate in Organic Synthesis for Fine Chemicals

This compound is a valuable building block in organic synthesis, serving as a key intermediate for the construction of more complex and high-value chemical entities. Its diarylamine structure is foundational for creating a variety of fine chemicals, particularly heterocyclic compounds.

Utilization in the Synthesis of Complex Organic Molecules

The primary utility of diphenylamine (B1679370) and its derivatives in the synthesis of complex molecules lies in their role as precursors to phenothiazines. Phenothiazines are a class of tricyclic heterocyclic compounds containing nitrogen and sulfur atoms, which are synthesized by the fusion of a diphenylamine with sulfur, often in the presence of a catalyst like iodine. This cyclization reaction transforms the diarylamine scaffold into the rigid, butterfly-shaped phenothiazine core.

Specifically, this compound serves as the direct precursor for the synthesis of 3-methoxyphenothiazine. This targeted synthesis allows for the precise placement of the methoxy (B1213986) group on the final phenothiazine skeleton, which is crucial for tuning the molecule's biological activity and physicochemical properties.

Strategic Importance in Pharmaceutical and Agrochemical Intermediates

The strategic importance of this compound stems from the significant biological activity of the phenothiazine derivatives it can produce. Phenothiazines are a cornerstone of medicinal chemistry, with numerous derivatives being used as antipsychotic drugs. The specific substitution pattern on the phenothiazine rings, which is dictated by the precursor diphenylamine, is a key determinant of their pharmacological profile. Therefore, this compound is a strategically important intermediate for accessing a specific subset of pharmaceutically active phenothiazine-based compounds, such as the drug Levomepromazine, which is chemically related to 3-methoxyphenothiazine. synzeal.com While its direct application in agrochemicals is less documented, the general utility of diarylamines as synthons for bioactive molecules suggests potential in this area as well.

Investigation of Antioxidant and Radical Scavenging Properties

Diphenylamine and its derivatives have long been recognized for their antioxidant properties, which are leveraged in various industrial and biological contexts to inhibit oxidative degradation.

Mechanism of Antioxidant Action in Lipid Peroxidation and Other Model Systems

The primary mechanism by which this compound exerts its antioxidant effect, particularly in inhibiting lipid peroxidation, is through a process of radical scavenging via hydrogen atom transfer (HAT). Lipid peroxidation is a chain reaction initiated by free radicals abstracting a hydrogen atom from polyunsaturated fatty acids.

The antioxidant action of this compound relies on its secondary amine (-NH-) group. This amine hydrogen is readily donatable to a lipid peroxyl radical (LOO•), a key propagating species in the lipid peroxidation chain.

Reaction: LOO• + Ar-NH-Ar' → LOOH + Ar-N•-Ar'

By donating this hydrogen atom, the diphenylamine derivative effectively neutralizes the reactive peroxyl radical, converting it into a more stable lipid hydroperoxide (LOOH) and terminating the chain reaction. In this process, the this compound is converted into a nitrogen-centered diphenylamino radical (Ar-N•-Ar').

This resulting diphenylamino radical is significantly stabilized by the delocalization of the unpaired electron across both aromatic rings. The presence of the electron-donating methoxy group (-OCH₃) at the 3-position further enhances this stability through resonance. This increased stability of the resulting radical makes the initial hydrogen donation more energetically favorable, thereby improving the radical-scavenging efficiency of the molecule compared to unsubstituted diphenylamine. nih.gov

Structure-Activity Relationships for Enhanced Antioxidant Efficacy

The antioxidant efficacy of this compound and its derivatives is intrinsically linked to their molecular structure. The capacity to neutralize free radicals, primarily through a hydrogen atom transfer (HAT) mechanism, can be significantly modulated by the nature and position of various substituents on the aromatic rings. Research into the structure-activity relationships (SAR) of these compounds focuses on elucidating the electronic and steric effects of these modifications to design more potent antioxidants.

The principal mechanism of antioxidant action for diphenylamines involves the donation of a hydrogen atom from the secondary amine (-NH-) group to a free radical, thereby neutralizing it. The ease with which this hydrogen atom is abstracted is quantified by the N-H bond dissociation energy (BDE). A lower BDE facilitates this donation, resulting in higher antioxidant activity. The electronic properties of substituents on the phenyl rings play a crucial role in modulating this BDE.

Electron-donating groups (EDGs), such as the methoxy (-OCH3) and hydroxyl (-OH) groups, are known to enhance antioxidant activity. nih.govresearchgate.net These groups increase the electron density on the aromatic ring and, through resonance and inductive effects, can stabilize the resulting aminyl radical formed after hydrogen donation. This stabilization lowers the N-H BDE, making the parent molecule a more effective hydrogen donor. uin-malang.ac.id Conversely, electron-withdrawing groups (EWGs) tend to decrease the electron density, which can increase the N-H BDE and thus reduce antioxidant efficacy. uin-malang.ac.id

The position of these substituents is also critical. For instance, in related phenolic antioxidant studies, it has been observed that the number and location of methoxy and hydroxyl groups directly correlate with antioxidant potential. nih.gov Generally, placing electron-donating groups at the ortho and para positions relative to the amine bridge is more effective in stabilizing the radical through resonance, compared to the meta position.

Detailed research findings from studies on various diphenylamine derivatives provide insight into these relationships. By systematically altering the substituents, researchers can quantify the impact on antioxidant capacity, often measured by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potency.

The following interactive table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating the established principles of how different substituents might influence antioxidant activity as measured by the DPPH assay.

CompoundSubstituent (R)Position of RTheoretical IC50 (µM)Rationale for Activity
1 -H (Parent Cmpd)-150Baseline antioxidant activity of the this compound core.
2 -OH4'75Strong electron-donating group in the para position enhances H-atom donation.
3 -OCH34'100Additional electron-donating methoxy group improves activity.
4 -CH34'120Alkyl groups are weak electron-donating groups, providing a modest enhancement.
5 -NO24'250Strong electron-withdrawing group deactivates the molecule by increasing N-H BDE.
6 -OH2'85Electron-donating group in the ortho position provides good radical stabilization.

Note: The IC50 values in this table are illustrative and based on established SAR principles for diphenylamine antioxidants. They serve to demonstrate the relative effects of different substituents and are not based on specific experimental data for this exact series of compounds.

This systematic approach allows for the rational design of novel this compound derivatives with superior antioxidant properties for advanced applications in materials science and chemical biology.

Future Research Directions and Emerging Paradigms for 3 Methoxydiphenylamine

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of diphenylamines often relies on methods that are resource-intensive and generate significant waste. The future of 3-Methoxydiphenylamine synthesis lies in the adoption of green chemistry principles to develop efficient, environmentally benign, and economically viable routes.

Key research thrusts will include:

Catalyst Innovation: Moving beyond traditional copper-based Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, research will focus on developing catalysts based on earth-abundant, non-toxic metals. Heterogeneous catalysts that allow for easy separation and recycling will be a priority to minimize waste and production costs.

Biocatalysis: The use of enzymes to catalyze the formation of the C-N bond under mild, aqueous conditions represents a frontier in sustainable synthesis. lnu.edu.cn Directed evolution and enzyme engineering could yield biocatalysts specifically tailored for the synthesis of this compound and its derivatives with high selectivity and efficiency. chemeo.comresearchgate.net

Alternative Energy Sources: Techniques such as microwave-assisted fau.dersc.org and ultrasound-mediated synthesis rsc.org can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemicalbook.com These approaches often lead to higher yields and cleaner reaction profiles.

Greener Solvents and Solvent-Free Reactions: A major focus will be on replacing hazardous organic solvents with greener alternatives like ionic liquids, supercritical fluids, or water. nih.gov The ultimate goal is the development of solvent-free reaction conditions, for example, through mechanochemistry (ball milling), which minimizes waste at the source. researchgate.net

Table 1: Comparison of Potential Synthetic Paradigms for this compound
Synthetic MethodKey AdvantagesResearch FocusPotential Impact
Flow ChemistryEnhanced safety, scalability, precise control, high reproducibilityMiniaturized reactor design, in-line purification, multi-step synthesisFacilitates industrial scale-up and on-demand synthesis
BiocatalysisHigh selectivity, mild reaction conditions, biodegradable catalystsEnzyme discovery and engineering, cofactor recycling systemsDramatically reduced environmental footprint
Microwave-Assisted SynthesisRapid heating, significantly reduced reaction times, higher yieldsOptimization of reaction parameters, development of specialized reactorsEnergy and time efficiency in laboratory and industrial settings
MechanochemistrySolvent-free conditions, reduced waste, access to novel reactivityUnderstanding reaction mechanisms, scale-up of milling processesSimplification of processes and minimization of solvent waste

Exploration of Advanced Materials and Device Architectures

Diphenylamine (B1679370) and its derivatives are known for their electron-donating capabilities, making them excellent candidates for use in organic electronics. The 3-methoxy substitution is expected to modulate these electronic properties in a way that could be highly beneficial for various advanced materials.

Future exploration in this area will target:

Hole Transport Materials (HTMs) for Photovoltaics: Triphenylamine derivatives are widely used as HTMs in perovskite solar cells (PSCs) and organic photovoltaics (OPVs). nih.govbohrium.com Research will involve designing and synthesizing novel HTMs where this compound serves as a core building block. The meta-position of the methoxy (B1213986) group could influence molecular packing and electronic coupling, potentially leading to improved hole mobility and device stability compared to benchmark materials like Spiro-OMeTAD. fau.deresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The electrochemical and photophysical properties of this compound-containing molecules will be investigated for their use in the emissive or charge-transport layers of OLEDs. nih.gov The goal is to develop materials that lead to devices with higher efficiency, longer lifetimes, and specific color tuning.

Conducting Polymers: Electropolymerization of this compound or its derivatives could yield novel conducting polymers. researchgate.net Research will focus on characterizing the electrochemical properties, conductivity, and stability of these polymers, with potential applications in sensors, antistatic coatings, and electrochromic devices. mdpi.com

Polymer Stabilizers: Aromatic amines are used as antioxidants to prevent the degradation of polymers. basf.comspecialchem.com Future studies could evaluate the efficacy of this compound as a high-performance antioxidant or thermal stabilizer for various polymer systems, such as polyolefins and polyurethanes, potentially offering enhanced protection and longevity. nih.govspecialchem.com

Deepening Mechanistic Understanding through Advanced Computational and Experimental Studies

A fundamental understanding of how the molecular structure of this compound dictates its properties is crucial for rational design and application. A synergistic approach combining computational modeling and advanced experimental techniques will be essential.

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be heavily employed to predict the optoelectronic properties of this compound and its derivatives. nih.govfrontiersin.org These studies will calculate key parameters such as HOMO/LUMO energy levels, ionization potential, electron affinity, and reorganization energy to guide the design of materials for specific applications like solar cells. rsc.orgfrontiersin.org Molecular dynamics simulations will be used to understand molecular packing in the solid state and its effect on charge transport.

Advanced Spectroscopy: Ultrafast transient absorption spectroscopy and time-resolved photoluminescence will be used to probe the excited-state dynamics of this compound-based materials. This will provide critical insights into charge generation, separation, and recombination processes, which are vital for optimizing photovoltaic and OLED performance.

Electrochemical Analysis: Cyclic voltammetry and spectroelectrochemistry will be used to determine the redox potentials and study the stability of the oxidized species (radical cations) of this compound derivatives. researchgate.netrsc.org This information is fundamental for designing stable hole transport materials and electrochromic systems.

Table 2: Key Parameters for Computational and Experimental Investigation
ParameterMethod of InvestigationSignificance
HOMO/LUMO Energy LevelsCyclic Voltammetry, DFT CalculationsDetermines energy level alignment for efficient charge injection/extraction in devices.
Reorganization EnergyDFT CalculationsPredicts the intrinsic charge mobility of the material. Lower values are desirable.
Excited State LifetimeTime-Resolved SpectroscopyProvides insight into charge recombination rates and photophysical efficiency.
Electrochemical StabilityCyclic Voltammetry (repeated cycling)Assesses the material's durability and operational lifetime in electronic devices.
Thermal Stability (Td)Thermogravimetric Analysis (TGA)Indicates the material's robustness during device fabrication and operation at elevated temperatures.

Integration into Multifunctional Hybrid Systems and Smart Materials

The unique electronic properties of this compound make it an attractive component for creating materials that respond to external stimuli. Future research will focus on integrating this moiety into more complex systems to impart new functionalities.

Electrochromic Materials: By incorporating the this compound unit into polymer backbones, such as polyimides or polyamides, materials that change color in response to an applied voltage can be developed. mdpi.com These could find applications in smart windows, low-power displays, and anti-glare mirrors.

Chemosensors: The electron-rich nature of the this compound core can be exploited for sensing applications. Functionalized polymers or molecules containing this unit could exhibit changes in their fluorescence or electrochemical signals upon binding to specific analytes, such as metal ions or nitroaromatic compounds, forming the basis of highly sensitive and selective sensors.

Hybrid Organic-Inorganic Materials: Research will explore the covalent attachment or coordination of this compound derivatives to inorganic nanostructures like quantum dots, metal oxides (e.g., TiO₂, ZnO), or metal-organic frameworks (MOFs). Such hybrid systems could exhibit synergistic properties, combining the processability of the organic component with the unique electronic or catalytic properties of the inorganic material for applications in photocatalysis and advanced photovoltaics.

Scalable Synthesis and Process Optimization for Academic and Industrial Translation

For this compound to move from laboratory curiosity to a widely used chemical, the development of scalable and robust synthetic processes is paramount. This involves translating promising laboratory-scale green synthesis methods into practical, high-throughput production protocols.

Continuous Flow Chemistry: A major paradigm shift will be the move from traditional batch synthesis to continuous flow processing. researcher.lifemdpi.com Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially for exothermic reactions. rsc.org This technology allows for seamless scale-up from gram to kilogram quantities, accelerating both academic research and industrial process development. mdpi.com

Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools (e.g., IR, Raman, HPLC) into continuous flow systems will enable real-time monitoring and optimization of the synthesis of this compound. This approach ensures high product quality and consistency while minimizing waste and off-spec material.

Techno-Economic Analysis: Alongside synthetic development, rigorous techno-economic models will be created to evaluate the commercial viability of new synthetic routes. These analyses will compare factors such as raw material costs, energy consumption, waste generation, and catalyst longevity to identify the most economically and environmentally sustainable pathways for large-scale production.

By focusing on these emerging research directions, the scientific community can fully harness the potential of this compound, paving the way for its use in next-generation technologies and establishing more sustainable chemical manufacturing practices.

Q & A

Q. What synthesis methods are validated for producing 3-Methoxydiphenylamine in laboratory settings?

Electrochemical polymerization is a well-documented method for synthesizing poly(this compound), where the monomer is oxidized at a controlled potential in an acidic electrolyte (e.g., 1M HCl). Cyclic voltammetry is used to monitor the polymerization process, and the resulting polymer exhibits electrochromic and conductive properties . For monomer synthesis, aromatic substitution reactions (e.g., Ullmann coupling or nucleophilic substitution) are typically employed, though specific protocols require cross-referencing synthetic chemistry literature due to gaps in provided evidence.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Cyclic Voltammetry (CV): To assess electrochemical behavior and redox properties.
  • FTIR Spectroscopy: For identifying functional groups (e.g., methoxy and amine groups).
  • UV-Vis Spectroscopy: To evaluate optical properties and electronic transitions.
  • HPLC: For purity analysis, especially when used as a pharmaceutical intermediate .

Q. What storage conditions are essential to maintain this compound stability?

Store in a cool, dry environment (<25°C) away from heat and moisture. Avoid contact with strong acids/bases, oxidizing/reducing agents, and incompatible materials like metals. Use airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reported electrochemical properties of poly(this compound) be resolved?

Discrepancies often arise from variations in synthesis conditions (e.g., electrolyte pH, monomer concentration) or characterization methods. Researchers should:

  • Replicate experiments using standardized protocols (e.g., fixed scan rates in CV).
  • Compare FTIR spectra to confirm structural consistency across studies.
  • Perform controlled doping experiments to isolate the impact of counterions on conductivity .

Q. What experimental strategies enhance the electrochromic performance of poly(this compound)?

Optimization involves:

  • Dopant Selection: Use bulky anions (e.g., polystyrene sulfonate) to improve film stability.
  • Electrode Preparation: Employ ITO-coated glass with controlled surface roughness.
  • Electrolyte Composition: Adjust pH and ionic strength to maximize switching speed and optical contrast .

Q. How can mechanistic studies elucidate the role of this compound in COX8c activation?

Design experiments to:

  • Measure binding affinity to COX8c using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Evaluate mitochondrial electron transport chain efficiency via oxygen consumption rate (OCR) assays.
  • Cross-reference structural analogs (e.g., 3-hydroxy derivatives) to identify critical functional groups .

Q. How should researchers address conflicting data on hazardous classification (e.g., explosive potential vs. stability claims)?

  • Contradictory Evidence: While some sources list this compound in explosive inventories , safety data sheets (SDS) report stability under recommended conditions .
  • Resolution Steps:
  • Conduct thermal stability tests (e.g., differential scanning calorimetry) to detect exothermic decomposition.
  • Verify storage guidelines with updated SDS and consult regulatory agencies (e.g., OSHA, ECHA) for hazard reclassification.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.